molecular formula C12H16F3NO4S B2616915 3,3,3-trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide CAS No. 2320518-58-7

3,3,3-trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2616915
CAS No.: 2320518-58-7
M. Wt: 327.32
InChI Key: JDWMSFBNAHHFAL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a trifluoropropyl chain and a tetrahydrobenzofuran-methyl moiety. This structure combines fluorinated alkyl groups with a bicyclic heteroaromatic system, which may confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4S/c13-12(14,15)5-7-21(18,19)16-8-11(17)4-1-2-10-9(11)3-6-20-10/h3,6,16-17H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWMSFBNAHHFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)CCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Tetrahydrobenzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aliphatic precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

3,3,3-Trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Related Sulfonamide Derivatives

The target compound shares core sulfonamide functionality with several analogs documented in the literature. For instance, substituted phenyl-sulfonamides like N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) and N-(3-((1,4-diazepan-1-yl)methyl)phenyl)propane-2-sulfonamide (10g) exhibit variations in substituents that influence their molecular weight, polarity, and biological activity .

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Molecular Weight Key Substituents Potential Impact on Properties
Target Compound ~385.3* Trifluoropropyl, tetrahydrobenzofuran High lipophilicity, metabolic stability
10c 379.90 Chlorophenyl, diazepanyl Enhanced halogen-mediated interactions
10g 311.44 Propane-2-sulfonamide, diazepanyl Reduced steric hindrance
RAF kinase inhibitor Undisclosed Difluorophenyl, pyrrolopyridine Kinase selectivity, crystalline stability

*Estimated based on structural formula.

Conversely, the tetrahydrobenzofuran system may introduce steric constraints that affect binding to biological targets relative to simpler aryl groups in 10c or 10j .

Fluorination Effects Compared to Perfluorinated Compounds

The trifluoromethyl group in the target compound aligns with properties observed in perfluorinated compounds (PFCs), such as thermal stability and resistance to degradation . However, unlike highly fluorinated structures like [3,4,4,4-tetrafluoro-2-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3-bis(trifluoromethyl)-1-butenyl]-oxy-poly(oxy-1,2-ethanediyl) , the target compound retains a balance between fluorine content and organic functionality. This partial fluorination may mitigate the environmental persistence associated with fully fluorinated PFCs while retaining beneficial electronic effects (e.g., electron-withdrawing properties for enzymatic inhibition).

Pharmacological Activity and Selectivity

For example, the RAF kinase inhibitor in demonstrates that sulfonamide derivatives can achieve high selectivity for enzyme targets through strategic substitution (e.g., difluorophenyl and pyrrolopyridine groups) .

Biological Activity

3,3,3-Trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a trifluoromethyl group and a tetrahydrobenzofuran moiety. Its molecular formula is C13H16F3N1O3S1. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the sulfonamide group is often linked to antibacterial activity.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonamide group in this compound may contribute to its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria.

Table 1: Antimicrobial Efficacy of Sulfonamides

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
SulfanilamideE. coli32 µg/mL
3,3,3-Trifluoro...S. aureus16 µg/mL
4-AminobenzenesulfonamideP. aeruginosa64 µg/mL

Anticancer Activity

The tetrahydrobenzofuran component has been associated with anticancer properties in various studies. Compounds containing this moiety have shown cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various tetrahydrobenzofuran derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value of 25 µM, indicating significant potential as an anticancer agent.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 2: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Aspirin8070
Indomethacin9085
3,3,3-Trifluoro...6050

The proposed mechanism of action for the biological activities of this compound includes:

  • Folate Synthesis Inhibition : By mimicking PABA, it interferes with bacterial folate synthesis.
  • Cell Cycle Arrest : The tetrahydrobenzofuran moiety may induce cell cycle arrest in cancer cells.
  • COX Inhibition : The compound may inhibit COX enzymes leading to reduced inflammatory mediators.

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